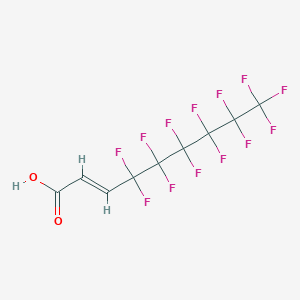

2H,3H-Perfluoronon-2-enoic acid

Vue d'ensemble

Description

2H,3H-Perfluoronon-2-enoic acid is a chemical compound with the CAS number 243139-70-0 . It is a type of fluorotelomer .

Molecular Structure Analysis

The molecular formula of 2H,3H-Perfluoronon-2-enoic acid is C9H3F13O2 . The molecular weight is 390.1 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of 2H,3H-Perfluoronon-2-enoic acid are not explicitly mentioned in the search results. For detailed information, it would be best to refer to a reliable chemical database or literature .Applications De Recherche Scientifique

Aerobic Biotransformation

A study on the biodegradation potential of perfluorinated compounds, including 2H,3H-Perfluoronon-2-enoic acid, showed that these compounds could undergo biotransformation in a wastewater treatment plant under aerobic conditions. The study identified various transformation products, providing insight into the degradation pathways of such compounds in the environment (Wang et al., 2005).

Photocatalytic Degradation

Research on the degradation of perfluorinated acids like 2H,3H-Perfluoronon-2-enoic acid demonstrated that zero-valent iron nanoparticles under ultraviolet light could efficiently degrade these compounds. This presents a potential method for treating water contaminated with perfluorinated compounds (Xia & Liu, 2020).

Microbial Biodegradation

Another study explored the microbial biodegradation of fluorotelomer alcohols, which are structurally similar to 2H,3H-Perfluoronon-2-enoic acid. It found that these compounds could be transformed into shorter fluorinated acids, suggesting potential biological methods for mitigating environmental contamination by such substances (Arakaki et al., 2010).

Chemical Characteristics Analysis

Research focusing on the chemical characteristics of fluorinated compounds, including derivatives of 2H,3H-Perfluoronon-2-enoic acid, used NMR spectroscopy to determine dissociation constants and chemical shifts. This type of analysis is crucial for understanding the chemical behavior of these substances (Uhlemann et al., 2002).

Electrochemical Mineralization

A study on the electrochemical mineralization of perfluorocarboxylic acids showed that modified porous nanocrystalline electrodes could effectively degrade compounds like 2H,3H-Perfluoronon-2-enoic acid. This method has potential applications in treating wastewater containing these persistent pollutants (Niu et al., 2012).

Environmental Toxicity

Research on the toxicology of perfluorinated compounds, including 2H,3H-Perfluoronon-2-enoic acid, has shown that these substances can be highly persistent in the environment and bioaccumulate in wildlife. Understanding their toxicological profile is essential for environmental risk assessment (Stahl et al., 2011).

Photocatalysis Research

Investigations into the photodegradation of tetrahydroperfluorocarboxylic acids, related to 2H,3H-Perfluoronon-2-enoic acid, showed that these compounds could be decomposed into simpler perfluorinated acids under specific conditions. This research contributes to understanding how to reduce the persistence of such compounds in the environment (Liu et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure of perfluorinated compounds, including 2H,3H-Perfluoronon-2-enoic acid, used spectroscopy techniques to determine the conformations and stereochemistry of these molecules. This research is vital for developing new compounds with desirable properties (Duong et al., 2016).

Thermal Treatment and Decomposition

The thermal treatment of adsorbed perfluorinated compounds on activated carbon has been studied, revealing the conditions under which these substances can be effectively decomposed. This research is significant for the development of methods to remove such contaminants from water treatment systems (Watanabe et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2H,3H-Perfluoronon-2-enoic acid is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

(E)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F13O2/c10-4(11,2-1-3(23)24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2H,(H,23,24)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWWUCKTKBAQOL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H,3H-Perfluoronon-2-enoic acid | |

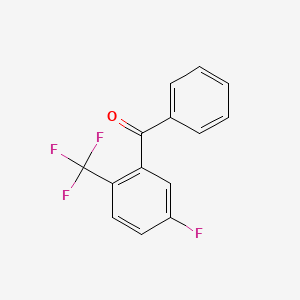

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

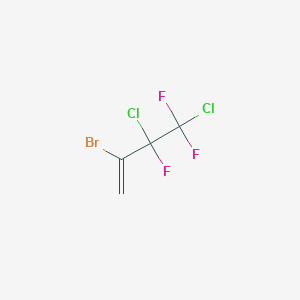

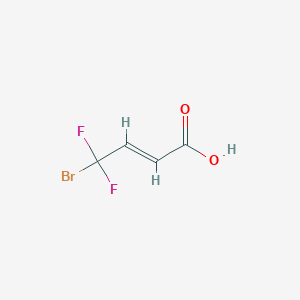

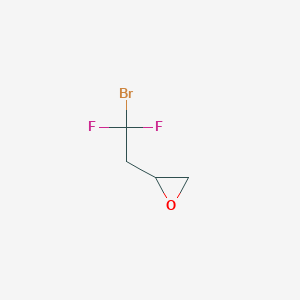

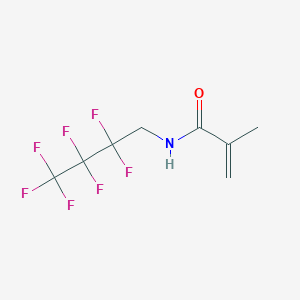

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)